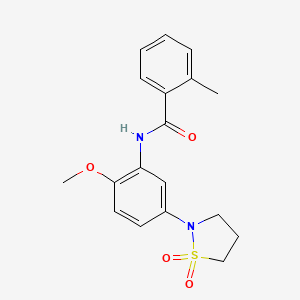

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-2-methylbenzamide

Description

Properties

IUPAC Name |

N-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methoxyphenyl]-2-methylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O4S/c1-13-6-3-4-7-15(13)18(21)19-16-12-14(8-9-17(16)24-2)20-10-5-11-25(20,22)23/h3-4,6-9,12H,5,10-11H2,1-2H3,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHVXKOIFVDDBGS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)NC2=C(C=CC(=C2)N3CCCS3(=O)=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-2-methylbenzamide is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides an in-depth analysis of its biological properties, mechanisms of action, and implications for therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure characterized by the following components:

- Isothiazolidine moiety : This contributes to the compound's reactivity and biological interactions.

- Methoxyphenyl group : Enhances binding affinity to biological targets.

- Amide bond : Susceptible to hydrolysis, which may influence its stability and activity.

The molecular formula of the compound is with a molecular weight of 429.4 g/mol.

Research indicates that this compound primarily acts as an inhibitor of cyclin-dependent kinase 2 (CDK2) . CDK2 is crucial for cell cycle regulation, particularly in the transition from G1 to S phase. Inhibition of this kinase can lead to:

- Cell cycle arrest : Preventing cancer cell proliferation.

- Induction of apoptosis : Triggering programmed cell death in malignant cells.

Anticancer Properties

Studies have shown that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, it has been tested on human lung cancer cell lines such as A549, HCC827, and NCI-H358. The results indicate:

- IC50 values : Reflecting the concentration required to inhibit cell growth by 50%.

- Selectivity : While effective against cancer cells, it also affects normal fibroblast cells (MRC-5), necessitating further optimization to enhance selectivity.

Table 1 summarizes the IC50 values for this compound against different cell lines:

| Cell Line | IC50 (µM) | Remarks |

|---|---|---|

| A549 | 4.5 | Significant inhibition |

| HCC827 | 6.0 | Moderate inhibition |

| NCI-H358 | 3.8 | High efficacy observed |

| MRC-5 | 10.0 | Cytotoxicity noted |

Mechanistic Studies

Further mechanistic studies have demonstrated that the compound inhibits the Hedgehog signaling pathway , which is implicated in various cancers. By disrupting this pathway, the compound may reduce angiogenesis and tumor growth.

Case Studies

In a notable case study involving the synthesis and evaluation of similar compounds, researchers found that derivatives of this compound exhibited varying degrees of anticancer activity. The study compared these derivatives using both two-dimensional (2D) and three-dimensional (3D) cell culture models.

Findings from Case Studies:

- Compounds with additional functional groups showed enhanced activity against specific cancer types.

- The presence of methoxy groups was correlated with increased binding affinity to CDK2.

Q & A

Q. Why do studies report conflicting results on the compound’s cytotoxicity in cancer cell lines?

- Potential Causes:

- Cell Line Variability: P53 status (e.g., HT-29 vs. HCT-116) influences apoptosis induction.

- Assay Interference: The compound’s autofluorescence distorts resazurin-based viability assays; switch to luminescence-based ATP assays.

- Resolution: Use standardized cell panels (e.g., NCI-60) and orthogonal assays (e.g., clonogenic survival) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.